N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
This compound is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its ability to mimic a peptide bond. The benzylamino and tosyl groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the benzylamino and tosyl groups attached. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Piperazine derivatives are generally soluble in organic solvents but may be less soluble in water .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research in chemical synthesis focuses on creating new compounds with potential therapeutic applications. For example, the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles demonstrates the versatility of amidine and imidate derivatives in accessing variously substituted analogs through catalytic hydrogenation and reductive processes (Troxler & Weber, 1974).
Biological Activity
Studies on compounds with similar frameworks, such as 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, have been evaluated for their biological activity against microbial strains, demonstrating the potential for developing new antimicrobials. These compounds showed activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin, indicating their significance in drug discovery (Imramovský et al., 2011).
Cocrystallization and Supramolecular Chemistry
Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explores hydrogen-bonding and supramolecular architectures, which is crucial for understanding drug-receptor interactions and designing drugs with enhanced efficacy (Wang et al., 2011).
Nootropic Agents
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds as potential nootropic agents illustrates the application of complex organic syntheses in creating molecules that could improve cognitive functions, showcasing the intersection of organic chemistry and neuroscience (Valenta et al., 1994).
Safety and Metabolic Studies
Metabolites in Safety Testing (MIST) studies, such as those conducted on a glucokinase activator, highlight the importance of understanding the metabolic profiles of new chemical entities in early clinical development. These studies are crucial for assessing the safety and efficacy of potential therapeutic agents (Sharma et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-18-8-10-20(11-9-18)31(29,30)26(22(28)25-14-12-24(2)13-15-25)17-21(27)23-16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLIKLWLUGBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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